(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a central (E)-configured α,β-unsaturated carbonyl system. These structural features suggest interactions with biological targets such as enzymes or receptors, leveraging hydrogen bonding (pyridine) and hydrophobic interactions (thiophene).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-21(7-5-16-4-6-19-20(11-16)26-15-25-19)23(12-17-8-10-27-14-17)13-18-3-1-2-9-22-18/h1-11,14H,12-13,15H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOGOFLQOQNDCV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound involves the coupling of various moieties including benzo[d][1,3]dioxole, pyridine, and thiophene. The synthetic pathway typically employs standard organic reactions such as amide bond formation and can be optimized through various methodologies to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines:
- MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective cytotoxicity.
- Mechanism of Action : It triggers apoptosis through caspase activation, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess antimicrobial properties:
- Pseudomonas aeruginosa : One derivative showed an MIC of 0.01 mM against this pathogen, indicating strong antibacterial activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
| Enzyme | Inhibition Constant (IC50) |
|---|---|
| cGMP-dependent protein kinase 1 | > 10 µM |
| Janus kinase 1 (JAK1) | 6.1 µM |
| Janus kinase 3 (JAK3) | 1.5 µM |
These findings suggest that the compound may play a role in modulating pathways involved in inflammation and cancer progression .
Study on Anticancer Activity
In a controlled study involving tumor-bearing mice, treatment with a related compound resulted in significant tumor suppression compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .
Study on Antimicrobial Properties
A comparative study evaluated several derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results highlighted that compounds with the benzo[d][1,3]dioxole moiety consistently showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Biological Activities
Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide exhibits various biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of acrylamide have been evaluated for their efficacy against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant properties of this compound can be attributed to the presence of electron-rich aromatic systems that scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.
Antitumor Potential
Research on related acrylamide compounds suggests potential antitumor effects, possibly through mechanisms such as apoptosis induction or inhibition of cancer cell proliferation. Further studies are needed to elucidate the specific pathways involved.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development:
| Application | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antibiotics or antifungal agents. |
| Antioxidants | Could be formulated into dietary supplements or pharmaceuticals to combat oxidative stress. |
| Anticancer Drugs | Exploration as a lead compound for new anticancer therapies targeting specific cancer types. |
Case Studies and Research Findings
Several studies highlight the effectiveness of compounds similar to this compound:
Study on Antimicrobial Activity
A study by Madhavi et al. evaluated various acrylamide derivatives for their antibacterial properties against common pathogens, demonstrating significant inhibition zones compared to controls .
Research on Antioxidant Properties
Another investigation focused on the synthesis of thiophene-containing compounds and their antioxidant activities using DPPH radical scavenging assays, revealing promising results that warrant further exploration .
Comparison with Similar Compounds
Key Observations :
- Anti-Obesity Activity: The 4-hydroxyphenethyl analog () suppresses adipocyte differentiation and lipid metabolism markers (FAS, PPAR-γ), likely due to hydrogen bonding from the phenolic -OH group . The target compound lacks this group but incorporates pyridine and thiophene, which may modulate solubility and target selectivity.
- Anti-Tumor Activity : Compound 12 () inhibits A549 lung cancer cells, suggesting the phenethyl group enhances hydrophobic interactions with tumor targets. The target compound’s dual heterocyclic substituents could improve binding to kinase domains or DNA-intercalating regions .
- Synthetic Flexibility: demonstrates that varying N-substituents (e.g., phenylpropyl vs. dimethylaminopropyl) alters physicochemical properties (e.g., logP, solubility), impacting bioavailability. The pyridine-thiophene combination in the target compound may increase polarity compared to purely alkyl/aryl analogs .
Pharmacological and Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW ≈ 379.4 g/mol) is heavier than analogs like Compound 15 (MW 330.15 g/mol) due to its heterocyclic substituents. This may reduce blood-brain barrier permeability but enhance plasma protein binding .
- Electrochemical Profile: Structurally similar acrylamides (e.g., fulleropyrrolidines in ) exhibit electron-deficient behavior, which could stabilize interactions with redox-active biological targets.
- The target compound’s pyridine (moderate electron-withdrawing) and thiophene (electron-rich) may balance this effect .
Critical Analysis of Similarity Assessment Methods
- Computational Tools : Molecular fingerprinting (MACCS, Morgan) and Tanimoto/Dice coefficients () are standard for virtual screening. The target compound’s uniqueness lies in its dual heterocyclic substituents, which may reduce similarity scores (<0.7 Tanimoto) compared to simpler analogs .
- Activity Cliffs: highlights exceptions to the "similar structure, similar activity" principle. Minor changes (e.g., replacing phenethyl with pyridinylmethyl) could drastically alter bioactivity, warranting experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
